4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
This compound is a tetrahydroquinoxaline derivative featuring a 4-methoxybenzenesulfonyl-piperidine moiety linked via a carbonyl group. Its structural complexity arises from the fusion of a sulfonamide-containing piperidine ring and a tetrahydroquinoxalinone core. Synthetically, it may be prepared via coupling reactions involving benzenesulfonyl halides and piperidine intermediates, followed by purification through chromatography—a methodology aligned with procedures for analogous compounds . Its pharmacological relevance is inferred from structural similarities to NMDA receptor modulators and other bioactive heterocycles .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-16-6-8-17(9-7-16)30(27,28)23-12-10-15(11-13-23)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITAVLXOCMNDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F2487-0340 are currently unknown. The compound is likely to interact with specific proteins or receptors in the body to exert its effects.
Mode of Action
Like many drugs, it is likely to bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its chemical structure, it may influence pathways involving pyrrolidine derivatives
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2487-0340 are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s pharmacokinetic profile would provide insights into how quickly it is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Tetrahydroquinoxaline Cores
2.1.1. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )
- Structure: Retains the piperidine and tetrahydroquinoline motifs but lacks the sulfonyl and carbonyl linkages.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, a method distinct from the target compound’s sulfonylation route .
- Properties: The absence of the sulfonyl group reduces polarity (logP ~2.8 vs.
2.1.2. 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61, )
- Structure: Incorporates a bromine substituent on the quinoline ring, introducing steric bulk and altering electronic properties.
- Reactivity : Bromine enables further functionalization (e.g., cross-coupling), a feature absent in the methoxy-containing target compound .
2.1.3. 4-Benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one ()
- Structure : Replaces the sulfonyl-piperidine group with a benzoyl moiety and a chlorophenylmethyl substituent.
- Pharmacological Implications : The benzoyl group may enhance lipophilicity, while the chloro substituent could influence halogen bonding in target interactions .
Functional Analogs with NMDA Receptor Affinity
NVP-AAM077 ()
- Structure: Contains a tetrahydroquinoxalin-5-yl group and a phosphonic acid side chain.
- Biological Activity : Exhibits selective antagonism for NR1/NR2A NMDA receptors (Kd = 4.5 nM) over NR1/NR2B (Kd = 290 nM), suggesting that the target compound’s sulfonyl-piperidine moiety may confer distinct receptor subtype selectivity .
Data Table: Key Comparative Parameters
Key Research Findings
- Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to benzoyl derivatives, which exhibit higher logP values .
- Piperidine vs.
- Substituent Effects : Bromine in Compound 61 increases molecular weight by ~79.9 g/mol compared to the target compound, while chloro substituents () may improve metabolic stability via reduced oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
